molecular formula C10H12 B079973 2,beta-Dimethylstyrene CAS No. 14918-24-2

2,beta-Dimethylstyrene

Cat. No.: B079973
CAS No.: 14918-24-2
M. Wt: 132.2 g/mol
InChI Key: CZUZGUCIXCUKSC-ZZXKWVIFSA-N
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Description

2,beta-Dimethylstyrene is an organic compound with the molecular formula C10H12. It is a derivative of styrene, characterized by the presence of a methyl group attached to the beta position of the styrene backbone. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,beta-Dimethylstyrene can be synthesized through several methods. One common approach involves the alkylation of styrene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes. One such method involves the use of nickel catalysts in the presence of benzyltributylammonium bromide as a phase-transfer agent. This method allows for efficient production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2,beta-Dimethylstyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions to achieve substitution.

Major Products Formed

    Oxidation: Epoxides and ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,beta-Dimethylstyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,beta-Dimethylstyrene involves its ability to participate in various chemical reactions due to the presence of the double bond and the methyl group. The double bond allows for addition reactions, while the methyl group can influence the reactivity and stability of the compound. In polymerization reactions, the compound can form long chains through the formation of covalent bonds between monomer units .

Comparison with Similar Compounds

Similar Compounds

    Alpha-methylstyrene: Similar in structure but with the methyl group attached to the alpha position.

    Trans-beta-methylstyrene: Lacks the additional methyl group present in 2,beta-Dimethylstyrene.

    Styrene: The parent compound without any methyl substitution.

Uniqueness

This compound is unique due to the presence of the methyl group at the beta position, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and makes it valuable in specific applications .

Properties

CAS No.

14918-24-2

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

IUPAC Name

1-methyl-2-[(E)-prop-1-enyl]benzene

InChI

InChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-8H,1-2H3/b6-3+

InChI Key

CZUZGUCIXCUKSC-ZZXKWVIFSA-N

Isomeric SMILES

C/C=C/C1=CC=CC=C1C

SMILES

CC=CC1=CC=CC=C1C

Canonical SMILES

CC=CC1=CC=CC=C1C

Synonyms

1-Methyl-2-(1-propenyl)benzene

Origin of Product

United States

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